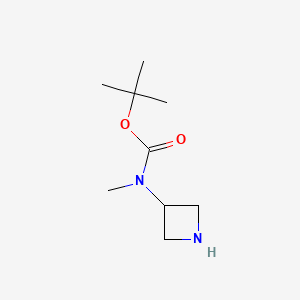

Tert-butyl azetidin-3-yl(methyl)carbamate

Description

Strategic Significance of Azetidine (B1206935) Scaffolds in Contemporary Chemical Synthesis

Azetidines, which are four-membered saturated nitrogen-containing heterocycles, have garnered significant attention in medicinal and organic chemistry. 3wpharm.commdpi.com Their strategic importance stems from a unique combination of properties that chemists can leverage to design superior molecules. mdpi.comnbinno.com

The compact and rigid four-membered ring of azetidine offers a favorable balance between structural stability and inherent ring strain. 3wpharm.commdpi.comgoogle.com This constrained conformation allows for precise control over the spatial orientation of substituents, which is a critical factor in optimizing a molecule's interaction with biological targets like enzymes and receptors. nih.gov By limiting the conformational flexibility of a molecule, the azetidine scaffold can reduce the entropic penalty upon binding, potentially leading to higher affinity and potency. nih.gov

Furthermore, the azetidine moiety is considered a "bioisostere" for other common chemical groups, meaning it can replace other functionalities to improve a drug's characteristics without losing its desired biological activity. Its small, polar nature can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are all crucial for developing effective drug candidates. nbinno.com Despite these advantages, the synthesis of azetidine derivatives can be challenging due to the intrinsic ring strain, making the availability of pre-functionalized azetidine building blocks highly valuable. nbinno.comnih.govclearsynth.com The increasing prevalence of the azetidine core in approved drugs underscores its growing importance as a favored framework in drug discovery. google.comchemscene.com

The tert-Butyloxycarbonyl (Boc) Protecting Group as a Pivotal Tool in Amine Functionalization Research

In the synthesis of complex molecules that contain multiple reactive sites, the use of protecting groups is essential. For amino groups, the tert-butyloxycarbonyl (Boc) group is arguably one of the most common and indispensable tools. google.combldpharm.com3wpharm.comchemscene.com Its widespread use is attributable to a set of highly desirable characteristics that facilitate controlled and selective chemical transformations.

The Boc group is typically introduced onto a primary or secondary amine through a reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.com3wpharm.commdpi.com This process is generally efficient, high-yielding, and proceeds under relatively mild conditions. 3wpharm.com Once installed, the resulting carbamate (B1207046) is exceptionally stable under a wide variety of reaction conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation. google.com This stability allows chemists to perform modifications on other parts of the molecule without disturbing the protected amine.

A key advantage of the Boc group is its facile removal under mild acidic conditions. google.com Treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) cleanly cleaves the carbamate to regenerate the free amine, producing only gaseous byproducts (carbon dioxide and isobutylene). 3wpharm.commdpi.com This orthogonal deprotection strategy—stable to base but labile to acid—is fundamental in multi-step syntheses, particularly in the automated solid-phase synthesis of peptides where precise, sequential reactions are required.

Table 1: Key Features of the Boc Protecting Group

| Feature | Description | Common Reagents |

| Protection | Reaction of an amine with di-tert-butyl dicarbonate. | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP) |

| Stability | Resistant to basic, nucleophilic, and reductive conditions. | Stable to: NaOH, LiAlH₄, H₂/Pd |

| Deprotection | Cleavage under mild anhydrous acidic conditions. | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |

Positioning of Tert-butyl Azetidin-3-yl(methyl)carbamate as a Fundamental Building Block in Complex Molecular Architectures

This compound is a prime example of a bifunctional building block that integrates the desirable features of both the azetidine scaffold and the Boc protecting group. nbinno.com Its structure is strategically designed to facilitate the construction of more complex molecules in a controlled and stepwise manner.

This compound offers two distinct points for chemical modification: the secondary amine of the azetidine ring (at position 1) and the Boc-protected methylamino group (at position 3). The azetidine nitrogen is readily available for reactions such as acylation, alkylation, or reductive amination, allowing it to be coupled to other molecular fragments. Meanwhile, the methylamino group at the 3-position remains masked by the robust Boc group.

After the initial functionalization of the azetidine ring, the Boc group can be selectively removed under acidic conditions to unveil the methylamino group. This newly exposed amine can then participate in a second set of reactions, enabling the sequential assembly of intricate molecular architectures. This strategic protection-deprotection sequence is a cornerstone of modern synthetic chemistry.

Detailed research findings, particularly within pharmaceutical patent literature, illustrate the utility of closely related Boc-protected azetidines in synthesizing advanced drug candidates. For instance, derivatives like tert-butyl 3-[(cyclopropylamino)methyl]azetidin-1-carboxylate have been employed as key intermediates in the synthesis of potent poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of anti-cancer agents. google.com Similarly, building blocks such as tert-butyl 3-oxoazetidine-1-carboxylate serve as versatile precursors for complex targets, including the Janus kinase (JAK) inhibitor Baricitinib and various spirocyclic compounds. nih.gov These examples highlight the synthetic strategy where the Boc-protected azetidine core is incorporated into a larger molecule, demonstrating the fundamental role of compounds like this compound in advancing drug discovery and organic synthesis. nbinno.com

Table 2: Chemical Identifier Data for this compound

| Identifier | Value |

| IUPAC Name | tert-butyl N-(azetidin-3-yl)-N-methylcarbamate |

| CAS Number | 577777-20-9 |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| Synonyms | 3-Boc-3-methylaminoazetidine |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(azetidin-3-yl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11(4)7-5-10-6-7/h7,10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUFQYUQIUJJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629929 | |

| Record name | tert-Butyl azetidin-3-yl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577777-20-9 | |

| Record name | tert-Butyl azetidin-3-yl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of Tert Butyl Azetidin 3 Yl Methyl Carbamate

Reactivity at the Carbamate (B1207046) Functionality

The carbamate group in tert-butyl azetidin-3-yl(methyl)carbamate, while generally stable, can undergo specific reactions under controlled conditions. Its reactivity is influenced by the electronic and steric environment of the azetidine (B1206935) ring.

The hydrolysis of the carbamate linkage in this compound can proceed through either acid- or base-catalyzed pathways, although it is notably more susceptible to acidic conditions.

Under acidic conditions, the hydrolysis mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate leads to the formation of a carbamic acid and the tert-butyl cation. The carbamic acid is unstable and readily decarboxylates to yield the corresponding secondary amine, 3-(methylamino)azetidine, and carbon dioxide. The tert-butyl cation is typically scavenged by a nucleophile present in the reaction medium.

Base-catalyzed hydrolysis is generally less facile for tert-butyl carbamates due to steric hindrance from the bulky tert-butyl group, which impedes the approach of the hydroxide (B78521) ion to the carbonyl carbon. semanticscholar.org However, under forcing conditions, nucleophilic attack of a hydroxide ion on the carbonyl carbon can occur, leading to a tetrahedral intermediate that can then expel the tert-butoxide anion to form a carbamic acid, which subsequently decarboxylates.

The strained nature of the azetidine ring can also influence the reactivity of the carbamate. Ring strain may lead to altered bond angles and lengths, potentially affecting the stability of intermediates and transition states in the hydrolysis reaction. researchgate.net

The carbamate functionality in this compound can undergo nucleophilic acyl substitution, where a nucleophile replaces the tert-butoxy (B1229062) group. This reaction proceeds via the common addition-elimination mechanism. nih.gov A potent nucleophile attacks the electrophilic carbonyl carbon of the carbamate, forming a tetrahedral intermediate. The subsequent reformation of the carbon-oxygen double bond results in the expulsion of the tert-butoxide leaving group.

The success of these reactions is dependent on the nucleophilicity of the attacking species and the stability of the resulting products. Stronger nucleophiles are generally required to react with the relatively stable carbamate group. The inherent ring strain of the azetidine moiety can also play a role in these transformations. rsc.org In some cases, intramolecular reactions can occur, where a nucleophilic group within the same molecule attacks the carbamate, leading to cyclized products. For instance, a related study on aryl azetidines demonstrated an acid-mediated intramolecular ring-opening decomposition via nucleophilic attack of a pendant amide group, highlighting the potential for such intramolecular reactivity. nih.gov

Strategic Deprotection of the N-Boc Group

The removal of the N-Boc group is a crucial step in the synthetic application of this compound, unmasking the secondary amine for further functionalization. Various methods have been developed to achieve this transformation, with acid-catalyzed protocols being the most common.

Acid-catalyzed deprotection is the most widely employed method for the removal of the N-Boc group. researchgate.net The mechanism involves protonation of the carbamate, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.

Trifluoroacetic Acid (TFA): TFA is a strong acid commonly used for Boc deprotection, often in a solution with dichloromethane (B109758) (DCM). The reaction is typically rapid and efficient at room temperature.

Hydrochloric Acid (HCl): Solutions of HCl in organic solvents like dioxane or methanol (B129727) are also effective for Boc removal. This method often yields the hydrochloride salt of the deprotected amine, which can be advantageous for purification and stability.

Phosphoric Acid: Aqueous phosphoric acid serves as a milder and more environmentally benign alternative for Boc deprotection. nih.gov It offers good selectivity and is compatible with other acid-sensitive functional groups.

| Acid Reagent | Typical Conditions | Key Advantages | Considerations |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | TFA/DCM, Room Temperature | Fast and efficient | Harsh, can cleave other acid-labile groups |

| Hydrochloric Acid (HCl) | HCl in Dioxane or Methanol | Forms hydrochloride salt, good for purification | Corrosive |

| Phosphoric Acid (H₃PO₄) | Aqueous H₃PO₄ | Mild, environmentally benign, good selectivity | Slower reaction times may be required |

Thermal deprotection of the N-Boc group offers an alternative to acid-catalyzed methods, proceeding without the need for any reagents. This method involves heating the N-Boc protected amine at high temperatures, typically in a suitable solvent. The mechanism is believed to involve a concerted unimolecular elimination, forming isobutylene (B52900), carbon dioxide, and the free amine.

This approach can be particularly useful for substrates that are sensitive to strong acids. However, the high temperatures required may not be suitable for all molecules, as they can lead to decomposition or other side reactions.

In complex molecules containing multiple protecting groups, the ability to selectively remove one group while leaving others intact is crucial. This is known as orthogonal deprotection. The N-Boc group plays a significant role in such strategies due to its stability under a variety of conditions, yet its lability to acid.

The N-Boc group is stable to bases, hydrogenolysis, and many nucleophiles, making it orthogonal to protecting groups such as Fmoc (fluorenylmethyloxycarbonyl), which is base-labile, and Cbz (benzyloxycarbonyl), which is removed by hydrogenolysis. This orthogonality allows for the selective deprotection of different functional groups within the same molecule by choosing the appropriate reaction conditions. For example, in a molecule containing both N-Boc and N-Fmoc protected amines, the Fmoc group can be selectively removed with a base like piperidine (B6355638), leaving the N-Boc group intact. Subsequently, the N-Boc group can be removed under acidic conditions without affecting other parts of the molecule.

Reactivity of the Azetidine Nitrogen

The nitrogen atom at the 1-position of the azetidine ring in this compound is a secondary amine, which represents a primary site for chemical modification. Its reactivity is central to the derivatization and functionalization of this scaffold.

The lone pair of electrons on the azetidine nitrogen makes it nucleophilic, allowing it to participate in a variety of bond-forming reactions. This nucleophilicity is exploited in numerous synthetic applications to introduce a wide array of substituents onto the azetidine ring.

Common reactions involving the nucleophilic azetidine nitrogen include:

N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents introduces alkyl groups onto the nitrogen.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the formation of N-aryl azetidines from aryl halides. thieme-connect.comwikipedia.org This method is effective for a broad range of aryl and heteroaryl bromides. thieme-connect.com

Acylation and Sulfonylation: The nitrogen readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. researchgate.net

The reactivity of the nitrogen can be influenced by the substituents on the ring, though it generally behaves as a typical secondary amine. Its nucleophilic character is fundamental for incorporating the azetidine motif into larger, more complex molecules.

Post-cyclization functionalization refers to the chemical modifications made to the azetidine ring after its initial synthesis. For this compound, the primary handle for such modifications is the ring nitrogen. Late-stage modification through this nitrogen is a key strategy for creating diverse molecular structures. researchgate.netnih.gov

One notable application is in the synthesis of peptide macrocycles, where the azetidine unit can be incorporated into a linear peptide precursor to improve cyclization efficiency. researchgate.netnih.gov After the macrocycle is formed, the azetidine nitrogen can be selectively deprotected and functionalized. For instance, a 2-propynyl carbamate group can be installed on the nitrogen to allow for subsequent "click" reactions, attaching moieties like dyes or biotin (B1667282). researchgate.netnih.gov This demonstrates the utility of the azetidine nitrogen as a point for late-stage diversification.

Furthermore, the entire azetidine scaffold, once incorporated into a larger molecule, can be used to create fused, bridged, and spirocyclic ring systems through various synthetic manipulations. nih.govnih.govresearchgate.net This versatility makes azetidines valuable building blocks in the generation of lead-like molecules for drug discovery, particularly for central nervous system (CNS) targets. nih.govnih.gov

Alpha-Lithiation and Electrophilic Functionalization of N-Protected Azetidines

While the title compound has an unprotected ring nitrogen, the functionalization of azetidines at the carbon atom adjacent (alpha) to the ring nitrogen is a powerful synthetic strategy. This is typically achieved through deprotonation with a strong base (lithiation) on an N-protected azetidine, followed by trapping the resulting organolithium intermediate with an electrophile.

The choice of the nitrogen protecting group is critical as it directs the regioselectivity of the lithiation. nih.gov

Electron-Withdrawing Groups (EWGs): When the nitrogen is protected with an EWG like tert-butoxycarbonyl (Boc) or tert-butylsulfonyl (Bus), lithiation occurs exclusively at the alpha-position (C2) of the azetidine ring. nih.govrsc.org This is because the EWG increases the kinetic acidity of the adjacent C-H protons.

Electron-Donating Groups (EDGs): In contrast, an N-alkyl group (an EDG) renders the azetidine ring an effective ortho-directing metalation group. nih.gov For N-alkyl-2-aryl-azetidines, lithiation occurs on the ortho-position of the aryl ring rather than the alpha-position of the azetidine ring. nih.gov

Thiocarbonyl Groups: The tert-butoxythiocarbonyl (Botc) group, a thiocarbonyl analogue of Boc, has been shown to be particularly effective in facilitating α-lithiation and subsequent electrophilic substitution. acs.orgnih.gov Unlike the Boc group, which often fails to promote efficient lithiation, the Botc group enables high yields for reactions with various electrophiles, including silyl (B83357) chlorides, aldehydes, and alkyl halides. acs.org

Table 1: Regioselectivity of Azetidine Lithiation Based on N-Substituent

| N-Substituent Type | Example Group | Site of Lithiation | Reference |

|---|---|---|---|

| Electron-Withdrawing | -Boc, -Bus | α-carbon of azetidine ring | nih.gov |

| Electron-Donating | -Alkyl | ortho-position of aryl substituent | nih.gov |

| Thio-activating | -Botc, -Thiopivaloyl | α-carbon of azetidine ring | acs.org |

Achieving enantioselectivity in the α-functionalization of azetidines is crucial for accessing chiral molecules. One successful strategy involves the use of a chiral ligand, such as (-)-sparteine (B7772259) or its analogues, during the lithiation step. acs.orgnih.gov

For N-Botc-azetidine, the use of the chiral diamine N,N,N′,N′-endo,endo-tetramethyl-2,5-diaminonorbornane during lithiation and subsequent methylation resulted in products with enantiomeric ratios up to 92:8. acs.orgnih.gov Interestingly, the sense of enantioinduction can be dependent on the electrophile used in the trapping step. rsc.org

Another approach involves palladium-catalyzed enantioselective C-H activation. The use of a palladium catalyst with a chiral phosphoric acid ligand has enabled the first enantioselective α-C-H arylation of N-protected azetidines with aryl boronic acids, achieving excellent enantioselectivity (98:2 er). nih.gov This method provides a direct route to valuable α-aryl azetidine derivatives. nih.govnih.gov

Application in Cross-Coupling and Diversification Reactions

Azetidine derivatives, including those derived from this compound, are valuable partners in cross-coupling reactions, which are fundamental tools for molecular diversification. nih.govnih.gov

The secondary amine of the azetidine ring can participate directly in palladium-catalyzed Buchwald-Hartwig amination reactions to form N-aryl or N-heteroaryl bonds. thieme-connect.comwikipedia.orgacsgcipr.org This reaction is highly versatile and allows for the coupling of azetidines with a wide range of aromatic and heteroaromatic halides. thieme-connect.com

Furthermore, functionalized azetidines can be used in other types of cross-coupling reactions:

Suzuki-Miyaura Coupling: Azetidine-based ligands can be used to create highly active palladium catalysts for Suzuki-Miyaura reactions, which form carbon-carbon bonds between aryl halides and boronic acids. researchgate.netmdpi.comwikipedia.org

Iron-Catalyzed Coupling: 3-Iodoazetidines can be coupled with a variety of Grignard reagents (aryl, vinyl, and alkyl) using an iron catalyst, providing an alternative to palladium-based methods for functionalizing the C3 position. rsc.orgrsc.org

Stille Coupling: Enantioenriched α-stannyl azetidines have been successfully used in stereospecific Stille cross-coupling reactions with aryl and acyl chlorides, proceeding with high stereofidelity. nih.gov This method allows for the reliable transfer of a nitrogen-containing stereocenter. nih.gov

These cross-coupling strategies enable the incorporation of the azetidine scaffold into diverse chemical structures, making it a key building block in the synthesis of complex molecules for pharmaceutical and materials science applications. nih.govresearchgate.net

Table 2: Examples of Cross-Coupling Reactions Involving Azetidines

| Reaction Type | Azetidine Component | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | N-H Azetidine | Aryl/Hetaryl Bromide | Palladium/Phosphine (B1218219) Ligand | N-Aryl Azetidine | thieme-connect.com |

| Suzuki-Miyaura Coupling | Azetidine-based Ligand | Aryl Halide + Aryl Boronic Acid | Palladium Complex | Biaryl | researchgate.netmdpi.com |

| Iron-Catalyzed Coupling | 3-Iodoazetidine | Grignard Reagent | Iron Salt (e.g., FeCl₃) | 3-Substituted Azetidine | rsc.orgrsc.org |

| Stille Coupling | α-Stannyl Azetidine | Aryl/Acyl Chloride | Palladium/Cyclohexyl Ligand | α-Aryl/Acyl Azetidine | nih.gov |

Palladium-Catalyzed Cross-Coupling Applications with Azetidine Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comacsgcipr.orgrsc.org In the context of azetidine scaffolds, these methodologies allow for the direct functionalization of the heterocyclic core, providing access to a diverse array of substituted azetidines. The tert-butyl carbamate moiety in the target molecule can influence the reactivity and is a key consideration in designing synthetic strategies.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, has been extensively developed and is a cornerstone of modern synthetic chemistry. wikipedia.orgatlanchimpharma.comyoutube.com While direct examples involving this compound are not prevalent in the reviewed literature, the principles of this reaction are applicable to azetidine scaffolds. The reaction typically involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. wikipedia.org The development of bidentate phosphine ligands, such as BINAP and DPPP, has expanded the scope of this reaction to include a wider range of substrates. wikipedia.org

Efficient methods for the synthesis of azetidines have been developed via palladium-catalyzed intramolecular amination of C-H bonds. nih.gov These processes often utilize a directing group to facilitate the cyclization. For instance, picolinamide (B142947) (PA) protected amines can undergo intramolecular C(sp³)–H amination at the γ-position to yield azetidine rings. nih.gov This highlights the capability of palladium catalysis to form the azetidine scaffold itself, which can then be further functionalized.

The Suzuki-Miyaura coupling, another cornerstone of palladium-catalyzed reactions, facilitates the formation of C-C bonds between organoboron compounds and halides or triflates. mdpi.commasterorganicchemistry.com Azetidine-based ligands have been developed and shown to be effective in promoting Suzuki-Miyaura reactions. researchgate.net For example, readily synthesized, water-stable Pd(II) complexes of azetidine-based tridentate ligands have demonstrated high activity for the coupling of aryl bromides with arylboronic acids in water. researchgate.net This underscores the utility of the azetidine motif in the design of novel catalytic systems.

The Mizoroki-Heck reaction provides a method for the C-C bond formation between alkenes and aryl or vinyl halides. mdpi.comrsc.org Similar to the Suzuki-Miyaura reaction, the development of efficient palladium catalysts is crucial for the success of this transformation. Palladium nanoparticles supported on carbon have been shown to be effective catalysts for both Suzuki-Miyaura and Mizoroki-Heck couplings in aqueous media, offering a sustainable approach to these important reactions. mdpi.comrsc.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions Relevant to Azetidine Scaffolds

| Reaction Type | Description | Key Features | Potential Application for Azetidine Scaffolds |

| Buchwald-Hartwig Amination | Formation of C-N bonds between amines and aryl/vinyl halides/triflates. wikipedia.orgatlanchimpharma.com | Requires a palladium catalyst, a ligand (often a phosphine), and a base. wikipedia.org | N-Arylation of the azetidine nitrogen or coupling of an amino-functionalized azetidine. |

| Intramolecular C-H Amination | Formation of the azetidine ring via cyclization of an amine onto a C-H bond. nih.gov | Often requires a directing group to facilitate the reaction. nih.gov | Synthesis of the core azetidine structure. |

| Suzuki-Miyaura Coupling | Formation of C-C bonds between organoboron compounds and halides/triflates. mdpi.comresearchgate.net | Broad substrate scope and functional group tolerance. mdpi.com | C-Arylation or C-vinylation of a halogenated azetidine scaffold. |

| Mizoroki-Heck Coupling | Formation of C-C bonds between alkenes and aryl/vinyl halides. mdpi.comrsc.org | A powerful method for the synthesis of substituted alkenes. masterorganicchemistry.com | Introduction of vinyl groups onto the azetidine ring. |

Other Metal-Catalyzed Coupling Methodologies

Beyond palladium, other transition metals such as nickel and rhodium have emerged as powerful catalysts for transformations involving azetidine derivatives. These metals offer alternative reactivity profiles and can enable unique synthetic strategies.

Nickel-catalyzed cross-coupling reactions are an attractive alternative to palladium-based methods due to the lower cost and higher abundance of nickel. calstate.edudigitellinc.com Nickel catalysts have been successfully employed in the cross-coupling of azetidines, particularly in ring-opening reactions to form new C-C bonds. calstate.edu The inherent ring strain of azetidines makes them suitable substrates for such transformations. calstate.edu For instance, a nickel-catalyzed cross-coupling of aliphatic organozinc reagents with a functionalized aziridine (B145994) has been developed as a straightforward route to enantiomerically pure 2-alkyl azetidines. nih.gov This methodology could potentially be adapted for the synthesis of functionalized azetidines from other strained ring systems. Furthermore, nickel-catalyzed cross-coupling of redox-active N-hydroxyphthalimide (NHP) azetidine-2-carboxylates with heteroaryl iodides has been reported to yield 2-heteroaryl azetidines. researchgate.net

Rhodium catalysts have also found application in the synthesis and transformation of azetidine derivatives. A rhodium-catalyzed three-component reaction between azetidine-2,3-diones, ethyl diazoacetate, and alcohols has been developed for the synthesis of 3-substituted-3-hydroxy-β-lactams. acs.org Additionally, rhodium-catalyzed ring expansion of azetidines has been demonstrated. For example, 2-(azetidin-3-ylidene) acetates can undergo a domino conjugate addition/N-directed α-C(sp³)–H activation with arylboronic acids to yield 4-aryl-4,5-dihydropyrrole-3-carboxylates. nih.govacs.org This highlights the ability of rhodium catalysis to mediate more complex transformations involving the azetidine ring.

Table 2: Examples of Other Metal-Catalyzed Reactions with Azetidine Scaffolds

| Metal Catalyst | Reaction Type | Substrates | Product | Reference |

| Nickel | Cross-coupling | Azetidines and organozinc reagents | Functionalized acyclic amines (via ring-opening) | calstate.edu |

| Nickel | Cross-coupling | NHP azetidine-2-carboxylates and heteroaryl iodides | 2-Heteroaryl azetidines | researchgate.net |

| Rhodium | Three-component reaction | Azetidine-2,3-diones, ethyl diazoacetate, alcohols | 3-Substituted-3-hydroxy-β-lactams | acs.org |

| Rhodium | Ring expansion | 2-(Azetidin-3-ylidene) acetates and arylboronic acids | 4-Aryl-4,5-dihydropyrrole-3-carboxylates | nih.govacs.org |

Ring-Opening and Rearrangement Processes of Azetidine Derivatives

The significant ring strain of the azetidine core makes it susceptible to ring-opening and rearrangement reactions under various conditions. nih.govmagtech.com.cn These transformations can be promoted by acids, bases, or thermal conditions and provide access to a diverse range of acyclic and rearranged heterocyclic structures. The N-Boc protecting group in this compound plays a crucial role in these processes, influencing the stability of intermediates and the regioselectivity of the reactions.

Acid-mediated ring-opening of azetidines is a common transformation. nih.govmagtech.com.cn The reaction is often initiated by protonation of the azetidine nitrogen, which activates the ring towards nucleophilic attack. A series of N-substituted azetidines have been shown to undergo an acid-mediated intramolecular ring-opening decomposition via nucleophilic attack of a pendant amide group. nih.gov A related intramolecular ring-opening of an azetidine with a pendant Boc group has also been reported. nih.gov The regioselectivity of nucleophilic ring-opening is influenced by the electronic effects of the substituents on the azetidine ring. magtech.com.cn Nucleophiles tend to attack at the carbon atom that can best stabilize a positive charge in the transition state. magtech.com.cn

The ring expansion of 2-ester-2-arylazetidine carbamates to form 6,6-disubstituted 1,3-oxazinan-2-ones can be achieved using Brønsted acids. researchgate.net This reaction proceeds rapidly at room temperature with both Boc and Cbz protected azetidines. researchgate.net

Lewis acids can also promote the ring-opening of azetidines. magtech.com.cn For instance, sulfur dioxide, acting as a mild Lewis acid, can facilitate the ring-opening of carbamate-protected azetidines with halides or pseudohalides. researchgate.net

Rearrangement reactions of azetidines can lead to the formation of other heterocyclic systems. For example, the acid-promoted aza-Claisen rearrangement of N-aryl-2-vinylazetidines has been explored. nih.gov Biocatalytic one-carbon ring expansion of aziridines to azetidines via a highly enantioselective calstate.eduacs.org-Stevens rearrangement has also been demonstrated, showcasing the potential of enzymatic methods for these transformations. nih.gov

Table 3: Ring-Opening and Rearrangement Reactions of Azetidine Derivatives

| Reaction Type | Promoter/Conditions | Substrate Features | Product Type | Reference |

| Intramolecular Ring-Opening | Acidic pH | N-substituted azetidines with a pendant nucleophile | Acyclic or rearranged products | nih.gov |

| Ring Expansion | Brønsted acids | 2-Ester-2-arylazetidine carbamates | 6,6-Disubstituted 1,3-oxazinan-2-ones | researchgate.net |

| Nucleophilic Ring-Opening | Lewis acids (e.g., SO₂) and nucleophiles | Carbamate-protected azetidines | Functionalized acyclic amines | researchgate.net |

| calstate.eduacs.org-Stevens Rearrangement | Biocatalytic (hemoprotein) | Aziridines and carbene precursors | Azetidines | nih.gov |

Advanced Applications and Research Paradigms of Tert Butyl Azetidin 3 Yl Methyl Carbamate in Specialized Fields

Integral Role as a Pharmaceutical Intermediate in Drug Synthesis

Tert-butyl azetidin-3-yl(methyl)carbamate serves as a crucial starting material or key intermediate in the synthesis of complex molecular architectures destined for pharmaceutical applications. The presence of the Boc protecting group allows for selective manipulation of the azetidine (B1206935) nitrogen, while the methylamino group offers a point for further functionalization, making it a highly valuable component in multi-step synthetic pathways.

Contribution to Lead Compound Development in Pharmaceutical Research

In the early stages of drug discovery, the generation of diverse chemical libraries is paramount for identifying novel lead compounds. The azetidine scaffold, provided by this compound, is particularly advantageous in this context. Its conformational rigidity helps to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Researchers have utilized this building block to create libraries of compounds for screening against various therapeutic targets. For instance, the incorporation of the 3-(methylamino)azetidine moiety has been explored in the development of kinase inhibitors. The azetidine ring can act as a key pharmacophoric element, interacting with specific residues in the kinase active site. The methyl group can be further elaborated to optimize binding affinity and pharmacokinetic properties. While specific lead compounds directly originating from this exact carbamate (B1207046) are not extensively detailed in publicly available literature, the strategic use of similar azetidine building blocks in kinase inhibitor programs highlights its potential in lead discovery.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Complex Pharmaceutical Intermediates

This compound is a key precursor in the synthesis of several complex pharmaceutical intermediates and, subsequently, active pharmaceutical ingredients (APIs). Its utility is prominently featured in patent literature for the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases like rheumatoid arthritis.

One notable example is its potential application in the synthesis of analogues of Tofacitinib . unl.ptgoogle.comgoogle.comunifiedpatents.com The core structure of Tofacitinib contains a pyrrolo[2,3-d]pyrimidine core linked to a piperidine (B6355638) ring. Synthetic strategies often involve the coupling of a functionalized azetidine-containing fragment to the heterocyclic core. This compound can be elaborated into a suitable coupling partner for introduction into the final API structure.

The synthesis of such APIs is a multi-step process where the Boc-protected azetidine intermediate is introduced at a strategic point. The Boc group is later removed under acidic conditions to allow for further reactions, such as acylation or alkylation, to complete the synthesis of the target molecule. The following table provides a generalized overview of its role in such a synthetic sequence.

| Step | Reaction | Role of this compound |

| 1 | Functionalization of the azetidine nitrogen | The Boc group directs the reaction to the secondary amine. |

| 2 | Coupling with a heterocyclic core | The azetidine moiety is incorporated into the main scaffold of the potential API. |

| 3 | Deprotection | Removal of the Boc group to reveal the secondary amine for further modification. |

| 4 | Final elaboration | Formation of the final API structure through reactions at the newly deprotected amine. |

Strategic Utility in Medicinal Chemistry for Bioactive Molecule Development

The unique structural features of this compound make it a valuable tool for medicinal chemists aiming to develop novel bioactive molecules with improved properties. The strained azetidine ring can impart favorable physicochemical properties, such as increased aqueous solubility and metabolic stability, compared to more flexible acyclic analogues.

Scaffold for Novel Heterocyclic Compounds with Potential Biological Activities

The azetidine ring of this compound serves as an excellent starting point for the construction of more complex heterocyclic systems, including spirocyclic compounds. These three-dimensional structures are of great interest in drug discovery as they can explore chemical space more effectively than traditional flat aromatic compounds.

Research has demonstrated the use of azetidine-containing building blocks in the synthesis of novel spirocyclic systems with potent antibacterial activity. For example, a series of 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine] derivatives have been synthesized and shown to exhibit significant activity against Mycobacterium tuberculosis. mdpi.com The synthesis of these complex scaffolds often begins with a functionalized azetidine precursor, and this compound represents a readily available starting material for such endeavors. The biological activity of these novel heterocyclic systems underscores the potential of the azetidine scaffold in generating new classes of therapeutic agents.

The following table highlights some of the novel heterocyclic scaffolds that can be accessed using azetidine building blocks and their potential biological activities.

| Heterocyclic Scaffold | Potential Biological Activity |

| Spiro[azetidine-3,5′-furo[3,4-d]pyrimidines] | Antituberculosis mdpi.com |

| Azetidine-substituted oxazolidinones | Antibacterial |

| Azetidine-linked pyrazolopyrimidines | Kinase Inhibition |

Design and Synthesis of Ligands and Inhibitors for Biological Targets

The 3-(methylamino)azetidine moiety is a recognized pharmacophore in the design of ligands for various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. The defined stereochemistry and conformational rigidity of the azetidine ring can lead to highly specific interactions with the target protein.

Development of Analogues of Natural Products and Known Bioactive Molecules

The modification of natural products and known bioactive molecules is a common strategy in drug discovery to improve their therapeutic properties. This compound can be used to introduce the 3-(methylamino)azetidine moiety into these scaffolds, a process known as "scaffold hopping" or bioisosteric replacement. This can lead to analogues with enhanced potency, selectivity, or improved pharmacokinetic profiles.

For instance, in the development of novel antibacterial agents, researchers have explored the incorporation of azetidine rings into the linezolid (B1675486) scaffold. mdpi.com Linezolid is an oxazolidinone antibiotic, and replacing certain parts of its structure with the azetidine moiety can lead to new compounds with potentially improved activity against resistant bacterial strains. The tert-butyl carbamate functionality of the starting material facilitates its incorporation into the target molecule.

The following table summarizes the rationale for using the azetidine scaffold in the development of analogues.

| Original Scaffold | Rationale for Azetidine Incorporation | Potential Advantage |

| Piperidine/Pyrrolidine | Introduce conformational rigidity, improve solubility | Enhanced target binding, improved pharmacokinetics |

| Acyclic amines | Reduce flexibility, improve metabolic stability | Increased potency, longer half-life |

| Aromatic rings | Introduce 3D character, explore new binding interactions | Novel intellectual property, improved selectivity |

Application as a Versatile Building Block in Complex Organic Synthesis

The inherent ring strain of the azetidine core and the chemical handles provided by its substituents make this compound a prized precursor in the synthesis of intricate molecular architectures. rsc.org The tert-butoxycarbonyl (Boc) group serves as a readily removable protecting group, allowing for sequential and controlled modifications of the azetidine nitrogen. orgsyn.org

The azetidine motif is a key structural component in numerous bioactive natural products and pharmaceutical agents. uni-muenchen.demu.edu.iq this compound serves as a fundamental building block for introducing this sp³-rich scaffold into larger, more complex molecules. The reactivity of the azetidine ring, driven by its strain, allows for various ring-opening and ring-expansion reactions, providing access to a wide array of other nitrogen-containing heterocycles. rsc.org

Research has demonstrated the utility of functionalized azetidines in the synthesis of spirocyclic systems and other polycyclic frameworks. For instance, spirocyclic azetidines have shown promising activity against Mycobacterium tuberculosis. mdpi.com The synthesis of such complex structures often relies on the strategic incorporation of azetidine-containing fragments. The N-Boc protection in this compound is crucial, as it allows for the initial coupling reactions through the secondary amine on the ring, followed by deprotection and further functionalization of the exocyclic amine, or vice-versa. This controlled reactivity is essential for building complex, multi-ring systems.

The table below summarizes representative heterocyclic frameworks that can be accessed using azetidine-based building blocks.

| Target Heterocyclic System | Synthetic Strategy | Relevance of Azetidine Precursor |

| Fused Azetidines | Intramolecular cyclization | Provides the core azetidine ring for subsequent annulation reactions. |

| Spirocyclic Azetidines | Cycloaddition or condensation reactions | Acts as the spirocyclic core, imparting conformational rigidity. mdpi.com |

| Bridged Bicyclic Systems | Strain-release driven rearrangements | The strained ring facilitates the formation of more complex 3D structures. |

| Expanded Heterocycles (e.g., Pyrrolidines, Piperidines) | Nucleophilic ring-opening | The azetidinium ion is susceptible to attack, leading to larger ring systems. |

Macrocyclic peptides are an important class of therapeutic agents, but their synthesis can be challenging due to entropically disfavored cyclization reactions. nih.gov Recent studies have shown that incorporating azetidine-based amino acids can significantly improve the efficiency of macrocyclization. The constrained dihedral angles of the azetidine ring act as a "turn-inducer," pre-organizing the linear peptide precursor into a conformation amenable to ring closure. nih.govresearchgate.net

While research has specifically highlighted the use of a 3-aminoazetidine (3-AAz) subunit, this compound represents a closely related and equally valuable building block for this purpose. nih.gov Its integration into a peptide backbone would similarly facilitate the formation of small to medium-sized cyclic peptides.

A key advantage of using this building block is the potential for late-stage functionalization. nih.govresearchgate.net After the macrocycle is formed, the Boc protecting group on the exocyclic nitrogen can be selectively removed under acidic conditions without degrading the strained azetidine ring. nih.gov This newly liberated secondary amine can then be modified, allowing for the attachment of various functionalities such as fluorophores, biotin (B1667282) tags, or moieties to enhance pharmacokinetic properties. nih.govresearchgate.net

The general workflow for this application is outlined below:

| Step | Description | Key Feature of this compound |

| 1. Solid-Phase Peptide Synthesis | The azetidine-containing unit is incorporated into a linear peptide chain. | The Boc-protected amine prevents unwanted side reactions during peptide elongation. |

| 2. Cleavage and Cyclization | The linear peptide is cleaved from the resin and subjected to head-to-tail cyclization conditions. | The azetidine ring acts as a conformational constraint, promoting efficient cyclization. nih.gov |

| 3. Post-Cyclization Deprotection | The Boc group on the azetidine's exocyclic amine is removed. | The stability of the Boc group during synthesis and its clean removal are critical. |

| 4. Late-Stage Functionalization | The free secondary amine is derivatized to introduce desired functionalities. | Provides a site for chemoselective modification of the final macrocycle. researchgate.net |

The application of azetidine derivatives in stereoselective synthesis is a growing area of interest. mu.edu.iq Chiral azetidines can serve as valuable scaffolds and intermediates for preparing enantiomerically pure compounds. While this compound is achiral, its derivatives can be resolved or synthesized in an enantiopure form to be used in stereoselective reactions.

For example, chiral N-substituted azetidines have been employed in diastereoselective additions to the azetidine ring. The stereochemistry of the substituent can direct the approach of incoming reagents, allowing for the controlled formation of new stereocenters. Although direct evidence for the use of this compound as a chiral auxiliary is limited, related chiral azetidin-3-ones, accessible from similar precursors, have been used in gold-catalyzed cyclizations to produce chiral products. nih.gov The tert-butanesulfonyl group, analogous in function to the Boc group, has been instrumental in such syntheses. nih.gov

The general principle involves using a chiral azetidine backbone to influence the stereochemical outcome of a reaction, after which the auxiliary character of the ring may be maintained or the ring can be cleaved to yield a chiral acyclic product.

Exploration in Catalysis, including Biocatalysis and Polymer Synthesis

The exploration of this compound in catalysis and polymer science is an emerging field with limited but intriguing research.

In the realm of polymer synthesis , activated aziridines (three-membered rings) are known to undergo anionic ring-opening polymerization (AROP). A recent study demonstrated the polymerization of tert-butyl aziridine-1-carboxylate, an analogue with a smaller ring, to produce linear polyethyleneimine after deprotection. nsf.gov This suggests that the Boc-activated nitrogen in a strained ring system can facilitate polymerization. While the polymerization of the corresponding azetidine has not been extensively reported, the principle of ring-opening polymerization of strained heterocycles indicates potential applicability.

In catalysis , azetidine derivatives have been investigated as ligands for transition metals and as organocatalysts. For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze the isomerization of azetidinols, demonstrating the compatibility of the azetidine ring with certain catalytic systems. rsc.org However, the direct catalytic activity of this compound itself has not been a focus of published research.

The field of biocatalysis offers potential avenues for the application of azetidine derivatives. Enzymes have been used for the enantioselective biotransformation of racemic azetidine-2-carbonitriles, yielding chiral azetidine carboxylic acids and amides with high enantiomeric excess. nih.gov This highlights the potential for enzymatic processes to create chiral versions of azetidine building blocks, which could then be used in stereoselective synthesis.

Rigorous Analytical and Spectroscopic Methodologies for Research Verification of Tert Butyl Azetidin 3 Yl Methyl Carbamate

Advanced Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of Tert-butyl azetidin-3-yl(methyl)carbamate. A typical analysis would be conducted using a reversed-phase method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Detailed research findings indicate that for Boc-protected amines and related heterocyclic compounds, a gradient elution is often employed. This typically involves a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient allows for the efficient elution of compounds with varying polarities. Detection is commonly achieved using a UV detector, as the carbamate (B1207046) group possesses a chromophore. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks.

Table 1: Illustrative HPLC Parameters for Analysis of a Boc-Protected Azetidine (B1206935) Derivative

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on the specific gradient and column chemistry |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is generally suitable for compounds that are thermally stable and volatile. Carbamates, particularly those with a tert-butyl group, can be susceptible to thermal degradation in the hot GC injection port. Therefore, the application of GC for the direct analysis of this compound requires careful optimization of the injection temperature to prevent decomposition.

Should direct analysis prove challenging, derivatization techniques can be employed. However, for a compound of this nature, HPLC is often the preferred method for purity analysis due to its milder analytical conditions. If used, a GC analysis would typically employ a capillary column with a polar stationary phase. The primary use of GC in this context would be to detect and quantify any volatile impurities that may be present in the sample.

Preparative Column Chromatography for Purification

For the purification of this compound on a laboratory scale, preparative column chromatography is a widely used and effective technique. This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel.

The crude product is dissolved in a minimal amount of solvent and loaded onto the top of a silica gel column. A solvent system, or eluent, of appropriate polarity is then passed through the column. For compounds of intermediate polarity like this compound, a mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly used. The polarity of the eluent is often gradually increased to facilitate the separation of the desired compound from impurities. Fractions are collected and analyzed by a simpler technique like Thin Layer Chromatography (TLC) to identify those containing the pure product.

Table 2: Typical Column Chromatography System for Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (200-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate (B1210297) in Hexanes (e.g., 10% to 50%) |

| Loading | Sample dissolved in a minimum of dichloromethane (B109758) or the initial eluent |

| Monitoring | Thin Layer Chromatography (TLC) with UV visualization or chemical staining |

Spectroscopic Methods for Definitive Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR) for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H-NMR and ¹³C-NMR are used to provide a complete picture of the carbon-hydrogen framework.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons of the tert-butyl group, the methyl group, and the azetidine ring. The protons on the azetidine ring would likely appear as complex multiplets due to spin-spin coupling.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the carbamate, the quaternary and methyl carbons of the tert-butyl group, the N-methyl carbon, and the carbons of the azetidine ring.

Table 3: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

| tert-butyl (CH₃)₃C- | ~1.45 (singlet, 9H) | ~28.5 |

| tert-butyl (CH₃)₃C- | ~80.0 | |

| N-CH₃ | ~2.80 (singlet, 3H) | ~34.0 |

| Azetidine -CH₂- | ~3.6-4.2 (multiplet, 4H) | ~55.0 |

| Azetidine -CH- | ~4.5-4.8 (multiplet, 1H) | ~50.0 |

| Carbamate C=O | N/A | ~156.0 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through the analysis of its fragmentation pattern. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is typically used to generate the protonated molecule [M+H]⁺.

The exact mass of this ion can be measured using a high-resolution mass spectrometer (HRMS), which allows for the confirmation of the elemental composition. The fragmentation of the protonated molecule under tandem mass spectrometry (MS/MS) conditions would be expected to show characteristic losses. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | 187.1441 |

| [M+Na]⁺ | 209.1260 |

| Fragment [M+H - C₄H₈]⁺ | 131.0866 |

| Fragment [M+H - C₅H₉O₂]⁺ | 86.0968 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in synthetic chemistry for verifying the elemental composition of a purified compound. This destructive method, typically through combustion analysis, quantifies the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between these values, generally within a margin of ±0.4%, provides strong evidence for the compound's empirical formula and is a critical indicator of its purity.

For this compound, the established molecular formula is C₉H₁₈N₂O₂. nih.govcymitquimica.com This formula dictates a specific ratio of elements, which corresponds to a precise theoretical elemental composition. Based on the atomic masses of its constituent elements (Carbon: ~12.011 u; Hydrogen: ~1.008 u; Nitrogen: ~14.007 u; Oxygen: ~15.999 u) and a molecular weight of approximately 186.25 g/mol , the theoretical elemental percentages can be calculated. nih.gov

The verification process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen gas) are collected and measured, allowing for the calculation of the mass percentages of C, H, and N in the original sample. These experimental findings are then benchmarked against the theoretical values. Successful agreement confirms that the synthesized compound possesses the expected empirical formula of C₉H₁₈N₂O₂.

Below is a detailed breakdown of the theoretical elemental composition for this compound.

**Interactive Data Table: Elemental Composition of this compound (C₉H₁₈N₂O₂) **

| Element | Symbol | Atomic Mass (u) | Atoms in Molecule | Total Mass (u) | Theoretical Mass % | Experimental Mass % |

| Carbon | C | 12.011 | 9 | 108.099 | 58.04% | Not available in cited sources |

| Hydrogen | H | 1.008 | 18 | 18.144 | 9.74% | Not available in cited sources |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.04% | Not available in cited sources |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.18% | Not available in cited sources |

| Total | 186.255 | 100.00% |

Prospective Research Directions and Outstanding Challenges in Tert Butyl Azetidin 3 Yl Methyl Carbamate Chemistry

Development of Innovative and Environmentally Sustainable Synthetic Pathways

The synthesis of azetidine (B1206935) rings, including that of tert-butyl azetidin-3-yl(methyl)carbamate, has traditionally been challenging due to the inherent ring strain of the four-membered heterocycle. bham.ac.uknih.gov Future research is increasingly focused on developing novel synthetic methods that are not only efficient but also environmentally benign.

Recent advancements have highlighted the potential of photocatalysis and transition-metal catalysis to construct the azetidine core under mild conditions. For instance, visible-light-mediated aza Paternò-Büchi reactions have emerged as a powerful tool for the synthesis of functionalized azetidines. nih.gov These reactions proceed at ambient temperature, minimizing energy consumption and often avoiding the need for harsh reagents. nih.govrsc.org Similarly, copper-catalyzed photoinduced cyclizations of ynamides offer a regioselective route to azetidines. nih.gov

A significant challenge remains in adapting these methods for the large-scale synthesis required for pharmaceutical development. acs.org Future work will likely concentrate on the development of robust and scalable catalytic systems, potentially utilizing earth-abundant and non-toxic metals like titanium. technologynetworks.com The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these efforts, aiming to reduce waste and environmental impact. sphinxsai.comacs.org

Table 1: Emerging Sustainable Synthetic Methods for Azetidines

| Method | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|

| Aza Paternò-Büchi Reaction | Visible Light, Photocatalyst | Mild conditions, high diastereoselectivity | nih.gov |

| Ynamide Cyclization | Copper Catalyst, Visible Light | High regioselectivity, good functional group tolerance | nih.gov |

| Kulinkovich-type Coupling | Titanium Reagent | Access to NH-azetidines, non-toxic metal | technologynetworks.com |

Exploration of Undiscovered Reactivity and Novel Derivatization Opportunities

The strained four-membered ring of this compound imparts unique reactivity that is ripe for exploration. rsc.org While the nucleophilicity of the ring nitrogen is a well-understood handle for derivatization, the reactivity of the C-H bonds on the azetidine ring itself presents a frontier for new chemical transformations.

Future research will likely focus on direct C-H functionalization to introduce a wide array of substituents at the C-2, C-3, and C-4 positions. rsc.org This would provide access to a diverse range of novel azetidine analogues that are currently difficult to synthesize. Ring-opening reactions, driven by the release of ring strain, also offer a pathway to unique linear amines that can serve as versatile synthetic intermediates. bham.ac.uk

Furthermore, the development of novel cycloaddition reactions involving the azetidine ring could lead to the construction of complex polycyclic scaffolds. researchgate.net The exploration of these undiscovered reaction pathways will be crucial for expanding the chemical space accessible from this compound and for creating libraries of compounds for biological screening. technologynetworks.com

Advanced Applications in Highly Targeted Drug Discovery and Chemical Biology Initiatives

Azetidine-containing molecules are increasingly recognized for their favorable physicochemical properties in drug discovery, including improved metabolic stability and bioavailability. nih.gov this compound serves as a valuable scaffold for the development of highly targeted therapeutics. enamine.net Its rigid, three-dimensional structure can be exploited to design ligands with high affinity and selectivity for specific biological targets. enamine.net

Future applications will likely extend beyond traditional small-molecule inhibitors to include the development of chemical probes for studying biological processes. The azetidine core can be incorporated into photoaffinity labels, biotinylated probes, and fluorescent ligands to investigate protein-ligand interactions and cellular pathways.

Moreover, the unique structural features of azetidines make them attractive for incorporation into peptide and nucleic acid analogues, potentially leading to new classes of therapeutics with enhanced properties. nih.gov The generation of diverse libraries of azetidine derivatives will be essential for screening against a wide range of biological targets and for identifying novel drug candidates. technologynetworks.com

Refinement of Stereochemical Control and Expansion of Enantioselective Synthesis Methods

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the enantioselective synthesis of substituted azetidines is of paramount importance. While some stereoselective methods exist, there is a need for more general and efficient approaches. acs.org

The use of chiral auxiliaries, such as tert-butanesulfinamides, has shown promise in controlling the stereochemical outcome of azetidine synthesis. nih.govacs.org Future research will likely focus on the development of catalytic enantioselective methods, which are more atom-economical and desirable for large-scale synthesis. Chiral catalysts based on transition metals or organocatalysts could provide a powerful means to access enantioenriched azetidine derivatives. nih.gov

A deeper understanding of the mechanisms of existing stereoselective reactions will also be crucial for optimizing reaction conditions and expanding their substrate scope. nih.gov The ability to selectively synthesize any desired stereoisomer of a substituted azetidine will be a key enabler for the development of next-generation therapeutics.

Computational Chemistry and Mechanistic Elucidation of Reaction Pathways

Computational chemistry has become an indispensable tool in modern chemical research, and its application to azetidine chemistry is poised to accelerate discovery. mit.edu Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of known reactions and to predict the feasibility of new transformations. nih.gov

By modeling transition states and reaction intermediates, researchers can gain insights into the factors that control reactivity and selectivity. mit.edu This understanding can then be used to rationally design new catalysts and reaction conditions to improve efficiency and overcome existing limitations. For example, computational models have been successfully used to predict the outcome of photocatalyzed azetidine synthesis, guiding the selection of suitable substrates. mit.edu

Future research will likely see a greater integration of computational and experimental approaches. High-throughput virtual screening of potential catalysts and substrates could rapidly identify promising candidates for experimental validation, significantly streamlining the discovery process.

Integration of Green Chemistry Principles into Azetidine Synthesis and Applications

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and have a reduced environmental impact. sphinxsai.com The integration of these principles into the synthesis and application of this compound is a critical challenge for the future.

Key areas of focus will include:

Waste Prevention: Designing synthetic routes with high atom economy to minimize the generation of byproducts. acs.orgnih.gov

Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives, such as water or bio-based solvents, or developing solvent-free reaction conditions. nih.gov

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste and improve efficiency. acs.org

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce reliance on petrochemicals. sphinxsai.com

Design for Degradation: Designing azetidine-containing products that will break down into benign substances at the end of their lifecycle. sphinxsai.com

By embracing these principles, the chemical community can ensure that the benefits of azetidine chemistry are realized in a sustainable and environmentally responsible manner. researchgate.net

Q & A

Q. Table 1: Common Coupling Reagents for Carbamate Synthesis

| Reagent | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| EDCI/HOBt | DCM | 0–25°C | 60–85% | |

| DCC/DMAP | THF | RT | 70–90% |

Q. Table 2: Stability of this compound Under Stress Conditions

| Condition | Degradation Pathway | Major Byproduct | Reference |

|---|---|---|---|

| Acidic (HCl, 1M) | Hydrolysis of carbamate | Azetidin-3-yl(methyl)amine | |

| Basic (NaOH, 1M) | Ring-opening of azetidine | Tert-butyl alcohol + amine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.